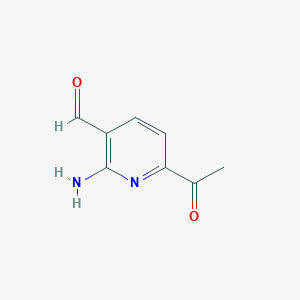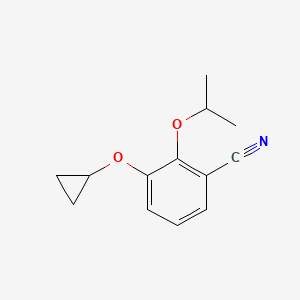
3-Cyclopropoxy-2-isopropoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-2-isopropoxybenzonitrile is an organic compound with the molecular formula C13H15NO2 It is a derivative of benzonitrile, featuring both cyclopropoxy and isopropoxy substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-isopropoxybenzonitrile typically involves the reaction of 3-cyclopropoxybenzonitrile with isopropyl alcohol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
3-Cyclopropoxy-2-isopropoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropoxybenzaldehyde, while reduction can produce cyclopropoxybenzylamine.
科学的研究の応用
3-Cyclopropoxy-2-isopropoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Cyclopropoxy-2-isopropoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
3-Cyclopropoxybenzonitrile: Lacks the isopropoxy group, making it less complex.
2-Isopropoxybenzonitrile: Lacks the cyclopropoxy group, resulting in different chemical properties.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol:
Uniqueness
3-Cyclopropoxy-2-isopropoxybenzonitrile is unique due to the presence of both cyclopropoxy and isopropoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
3-cyclopropyloxy-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C13H15NO2/c1-9(2)15-13-10(8-14)4-3-5-12(13)16-11-6-7-11/h3-5,9,11H,6-7H2,1-2H3 |
InChIキー |
MVPSMUMBZQWHAU-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC=C1OC2CC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




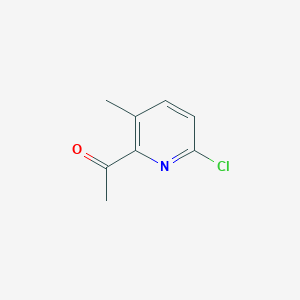
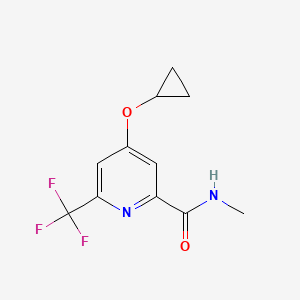
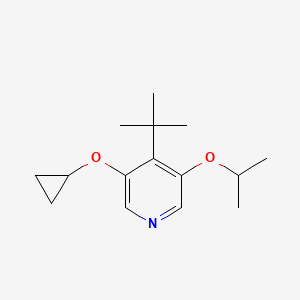
![2-[4-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14839621.png)
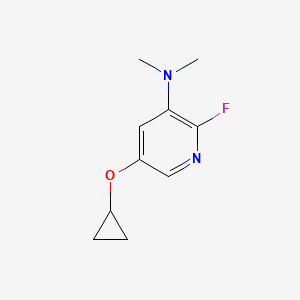
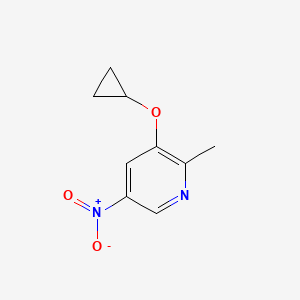
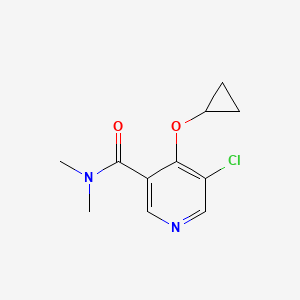
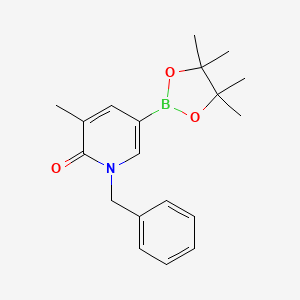
![2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14839636.png)


